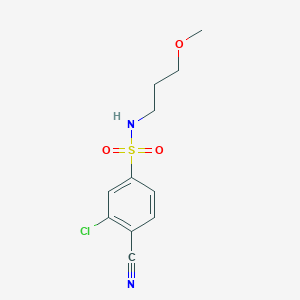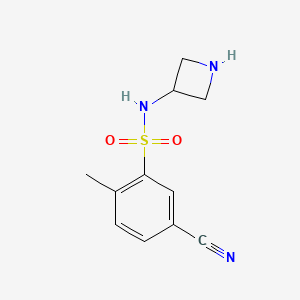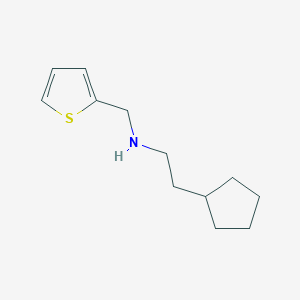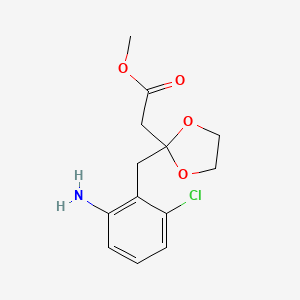
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide is an organic compound characterized by the presence of a tert-butylthio group, a cyanophenyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide typically involves the reaction of tert-butylthiol with an appropriate acetamide precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide can be compared with similar compounds such as:
2-(Tert-butylthio)-N-(4-cyanophenyl)acetamide: Differing by the position of the cyanophenyl group, which can affect its reactivity and biological activity.
2-(Tert-butylthio)-N-(3-methylphenyl)acetamide: Substitution of the cyanophenyl group with a methylphenyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C13H16N2OS/c1-13(2,3)17-9-12(16)15-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3,(H,15,16) |
InChI Key |
MRSWWDWRIZMYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(=O)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)










![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
